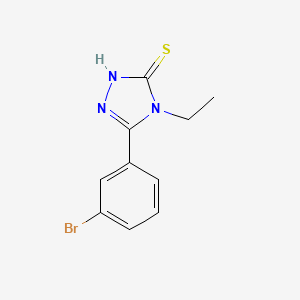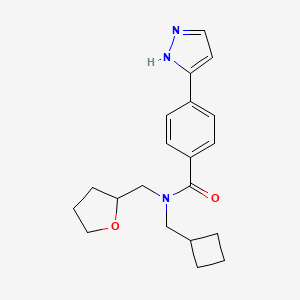
5-(3-bromophenyl)-4-ethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triazole derivatives, including "5-(3-bromophenyl)-4-ethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione," are of significant interest due to their diverse biological activities and applications in medicinal chemistry. These compounds are known for their antibacterial, antifungal, antioxidant, and anti-inflammatory properties, making them vital for pharmaceutical research and development.
Synthesis Analysis
The synthesis of triazole derivatives often involves nucleophilic substitution reactions, condensation, or heterocyclization of thiosemicarbazides under basic catalytic conditions. Specific methods include reactions in DMF with KOH, K2CO3, or triethylamine, or in dioxane with NaH, to introduce various substituents onto the triazole ring, enhancing its biological activity and solubility profile (Koparır et al., 2013).
Molecular Structure Analysis
Molecular geometry and electronic structure are crucial for understanding the chemical behavior and biological activity of triazole derivatives. Studies employing density functional theory (DFT) calculations reveal that the optimized geometry of these compounds closely reproduces their crystal structure. Vibrational frequencies, NMR chemical shifts, and molecular electrostatic potentials are calculated to predict physical and chemical properties, providing insights into the reactivity and interaction potential of these molecules with biological targets (Nadeem et al., 2017).
Chemical Reactions and Properties
Triazole derivatives undergo various chemical reactions, including dealkylation, desulphuration, and S-oxidation, when exposed to different reagents and conditions. These reactions can significantly alter their pharmacological profile, making understanding these processes vital for drug design and development (Gülerman et al., 1998).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are influenced by the molecular geometry and substituents on the triazole ring. X-ray crystallography studies provide detailed information on the crystal packing, hydrogen bonding, and intermolecular interactions, which are critical for the solubility and stability of these compounds in biological systems (Wawrzycka-Gorczyca & Siwek, 2011).
Chemical Properties Analysis
The chemical properties of triazole derivatives, including reactivity, pKa, and electron distribution, are influenced by their molecular structure. Computational studies, including DFT and molecular docking, are employed to predict these properties and understand the compound's interaction with biological molecules. This knowledge is crucial for the development of triazole-based therapeutics with targeted biological activities (Al-Abdullah et al., 2014).
Propiedades
IUPAC Name |
3-(3-bromophenyl)-4-ethyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN3S/c1-2-14-9(12-13-10(14)15)7-4-3-5-8(11)6-7/h3-6H,2H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTCFXBKTZOKUQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NNC1=S)C2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl (2,9-dimethyl-9H-imidazo[1,2-a]benzimidazol-3-yl)carbamate](/img/structure/B5608002.png)
![isopropyl 4-{[(4-methoxyphenoxy)acetyl]amino}benzoate](/img/structure/B5608016.png)
![3-[(2-fluorobenzyl)oxy]-1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]azetidine](/img/structure/B5608017.png)
![N-(3,4-dichlorophenyl)-2-[2-(4-fluorobenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B5608029.png)

![ethyl (2-{[(3-methylphenoxy)acetyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B5608043.png)
![3-bromo-4-[(2-fluorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5608051.png)
![2-[(1-cyclohexyl-1H-tetrazol-5-yl)thio]-N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide](/img/structure/B5608059.png)
![1-tert-butyl-4-{[4-(2-phenoxyethyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5608063.png)
![2-(4-morpholinyl)-N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]acetohydrazide](/img/structure/B5608068.png)



![4-(3-{[4-(2-methoxyethyl)-1-piperazinyl]carbonyl}phenyl)-2-methyl-2-butanol](/img/structure/B5608116.png)